molecular formula C20H21N5O4 B2855500 1-((1-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034342-12-4

1-((1-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2855500
CAS No.: 2034342-12-4
M. Wt: 395.419
InChI Key: QVTUIQCTUFMGRO-UHFFFAOYSA-N
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Description

1-((1-(1-(7-Methoxybenzofuran-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a chemical compound supplied for non-human research applications. With the CAS registry number 2034342-12-4 and a molecular formula of C 20 H 21 N 5 O 4 , it has a molecular weight of 395.41 g/mol . This heterocyclic compound features a complex structure that includes 7-methoxybenzofuran, azetidine, triazole, and pyrrolidinone moieties, making it a molecule of interest in various chemical and pharmaceutical research fields . While specific biological data for this compound is not detailed here, compounds with similar structural features, particularly those containing methoxy-substituted benzofuran cores, have been investigated in scientific literature for their potential interactions with biological targets, such as TRPM3 ion channels, and are explored for their potential in managing related disorders . This product is intended for use as a reference standard or a building block in medicinal chemistry, hit-to-lead optimization, and other early-stage drug discovery efforts. Its calculated properties include a topological polar surface area of 93.7 Ų and an XLogP3 value of 0.7, which can inform assessments of its physicochemical characteristics . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[[1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-28-16-5-2-4-13-8-17(29-19(13)16)20(27)24-11-15(12-24)25-10-14(21-22-25)9-23-7-3-6-18(23)26/h2,4-5,8,10,15H,3,6-7,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTUIQCTUFMGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling comparisons of physicochemical properties and inferred bioactivities:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₂₃H₂₄N₆O₄ 472.48 7-Methoxybenzofuran, azetidine, triazole, pyrrolidinone Enzyme inhibition, anticancer agents
1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one C₂₉H₃₀N₄O₃ 494.58 Benzimidazole, methoxyphenyl, pyrrolidinone Antifungal, kinase inhibitors
1-[1-(1-(6-Trifluoromethylpyridin-3-ylcarbonyl)azetidin-3-yl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one C₂₂H₂₂F₃N₅O₂ 445.44 Pyridine (CF₃), azetidine, benzimidazolone Neuroprotective agents, kinase targets

Key Observations :

Triazole vs. Benzimidazole :

  • The target compound's triazole moiety (synthesized via CuAAC ) offers distinct hydrogen-bonding capabilities compared to the benzimidazole in and . Benzimidazoles are often associated with DNA intercalation or kinase inhibition, while triazoles may enhance metabolic stability and target selectivity.

In contrast, the trifluoromethylpyridine in introduces strong electron-withdrawing effects, which could modulate solubility and bioavailability.

Ring Systems :

  • The azetidine ring (4-membered) in the target compound and increases conformational rigidity compared to the piperidine (6-membered) in . Smaller rings often reduce entropy penalties upon binding to biological targets.

Bioactivity Context :

  • While the target compound's specific mechanism is unclear, analogs like and suggest roles in kinase inhibition or modulation of oxidative stress pathways. For instance, ferroptosis-inducing agents (FINs) often contain heterocyclic motifs similar to the target compound .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,3-triazole core in this compound?

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Step 1 : Preparation of an azide-functionalized azetidine intermediate.
  • Step 2 : Reaction with a propargyl-substituted pyrrolidinone under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate in THF/H₂O at 25–60°C).
  • Optimization : Use microwave-assisted synthesis (e.g., 80°C, 30 min) to improve yield .

Example Reaction Table :

ComponentConditionsYield (%)Purity (%)
Azide-azetidine intermediateTHF/H₂O, CuSO₄, sodium ascorbate7895
Propargyl-pyrrolidinoneMicrowave, 80°C, 30 min8597

Q. How is the compound characterized post-synthesis?

  • X-ray crystallography : SHELXL refinement (e.g., space group determination, thermal displacement parameters) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks: δ 7.2–8.1 ppm (benzofuran protons), δ 4.5–5.5 ppm (triazole-CH₂-pyrrolidinone) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 428.18 (calculated for C₂₂H₂₅N₅O₄).

Advanced Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?

  • SHELXL Workflow :

Use TWINABS for data scaling if twinning is detected.

Apply ISOR and SIMU restraints to manage thermal motion anisotropy.

Validate with Rint (<5%) and GOF (0.9–1.1) .

  • Case Study : A similar azetidine-triazole compound showed bond-length deviations of ±0.02 Å; restraints reduced the R₁ factor from 0.12 to 0.05 .

Q. What experimental design principles apply to optimizing the azetidine-methoxybenzofuran coupling?

  • Design of Experiments (DoE) :
  • Variables : Temperature (60–100°C), solvent polarity (DMF vs. DCM), catalyst loading (5–15 mol% Pd(OAc)₂).
  • Response Surface Modeling : Identify interactions between variables to maximize yield .
    • Example Results :
SolventTemp (°C)Catalyst (mol%)Yield (%)
DMF801072
DCM601558

Q. How to assess the compound’s antimicrobial activity while minimizing false positives?

  • Assay Design :

MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli .

Cytotoxicity Control : Test on mammalian cell lines (e.g., HEK-293) to exclude nonspecific toxicity.

  • Data Interpretation : A structural analog showed MIC = 8 µg/mL for S. aureus but >64 µg/mL for HEK-293 cells, confirming selectivity .

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